1-Isopropyl-3,4-dihydroisoquinoline

Description

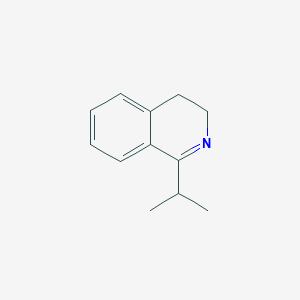

1-Isopropyl-3,4-dihydroisoquinoline is a heterocyclic compound featuring a partially saturated isoquinoline core with an isopropyl group (-CH(CH$3$)$2$) substituted at the 1-position. This structural motif places it within the broader class of 3,4-dihydroisoquinoline derivatives, which are widely studied for their synthetic versatility and biological relevance.

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

1-propan-2-yl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C12H15N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

UUJZSFDTGQRZDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NCCC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

1-Aryl-3,4-dihydroisoquinolines (e.g., JNK3 Inhibitors)

- Key Compounds : 1-Aryl derivatives (e.g., compounds 20 and 24 in ) demonstrate potent inhibition of JNK3 (pIC$_{50}$ 7.3 and 6.9, respectively) with high selectivity over JNK1/2 and other MAP kinases .

- Structural Insight : Aryl groups enable unique binding modes. For instance, a chloro substituent in compound 16 forms an unconventional hydrogen bond with the kinase hinge region, a feature unattainable with alkyl substituents like isopropyl .

1-Phenyl-3,4-dihydroisoquinolines (Tubulin Inhibitors)

- Key Compounds : 1-Phenyl derivatives (e.g., 5n in ) show cytotoxicity and tubulin polymerization inhibition, with substituents like 3′-OH and 4′-OCH$_3$ enhancing activity .

- Structural Insight : Planar aromatic systems (e.g., phenyl) facilitate π-π stacking with tubulin, while isopropyl’s hydrophobicity might alter binding kinetics or solubility .

8-Fluoro-3,4-dihydroisoquinoline (CNS Drug Candidates)

- Key Compound : Fluorine substitution at position 8 enhances metabolic stability and serves as a synthetic handle for further functionalization (e.g., amine exchange reactions) .

- Comparison : The electron-withdrawing fluorine atom contrasts with the electron-donating isopropyl group, influencing reactivity and target engagement.

Base-Dependent Reaction Kinetics

- 1-Methyl-3,4-dihydroisoquinoline () shows variable reaction rates with tertiary vs. secondary bases, but enantioselectivity remains unaffected. In contrast, the isopropyl group’s steric bulk may slow nucleophilic attacks or alter transition states .

Enzymatic Reduction by Imine Reductases (IREDs)

- 1-Methyl derivatives exhibit low conversion (56% after mutagenesis) in IRED-catalyzed reductions due to steric hindrance .

- Prediction for 1-Isopropyl : The larger isopropyl group could further impede enzyme-substrate interactions, necessitating tailored IRED mutants for efficient reduction.

Physicochemical and Pharmacological Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.